molecular formula C14H15ClF3NO B8332566 1-(4-(4-Chloromethyl-phenyl)-piperidin-1-yl)-2,2,2-trifluoro-ethanone

1-(4-(4-Chloromethyl-phenyl)-piperidin-1-yl)-2,2,2-trifluoro-ethanone

Cat. No.: B8332566
M. Wt: 305.72 g/mol
InChI Key: UAHMZMABTBECLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Chloromethyl-phenyl)-piperidin-1-yl)-2,2,2-trifluoro-ethanone is a useful research compound. Its molecular formula is C14H15ClF3NO and its molecular weight is 305.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15ClF3NO

Molecular Weight

305.72 g/mol

IUPAC Name

1-[4-[4-(chloromethyl)phenyl]piperidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C14H15ClF3NO/c15-9-10-1-3-11(4-2-10)12-5-7-19(8-6-12)13(20)14(16,17)18/h1-4,12H,5-9H2

InChI Key

UAHMZMABTBECLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)CCl)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the product of step i) (18 g), paraformaldehyde (14 g) and zinc dichloride (14 g) in dichloromethane (700 mL) was stirred at room temperature. Hydrogen chloride gas was bubbled through the reaction for 30 minutes. The reaction was stirred at room temperature under a blanket of nitrogen for a further 18 hours. Water (150 mL) was added and the phases separated. The organic phase was dried using magnesium sulfate and concentrated in vacuo to give a green oil which was purified (SiO2 eluting with 30% i-hexane in dichloromethane) to give the sub-title compound (12 g).
Quantity
0 (± 1) mol
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reactant
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14 g
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reactant
Reaction Step One
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700 mL
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reactant
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One

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